molecular formula C15H12O3 B1236520 4,4'-Dihydroxychalcone CAS No. 3600-61-1

4,4'-Dihydroxychalcone

Cat. No.: B1236520
CAS No.: 3600-61-1
M. Wt: 240.25 g/mol
InChI Key: FZQLEXXZAVVCCA-XCVCLJGOSA-N
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Description

4,4’-Dihydroxychalcone is a member of the chalcone family, which belongs to the flavonoid group of compounds. Chalcones are characterized by their open-chain structure, consisting of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This particular compound, 4,4’-Dihydroxychalcone, is known for its biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing chalcones, including 4,4’-Dihydroxychalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl aldehyde with an aryl ketone in the presence of a base, typically sodium hydroxide or potassium hydroxide, in an alcoholic medium . The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods: Industrial production of 4,4’-Dihydroxychalcone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality 4,4’-Dihydroxychalcone .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dihydroxychalcone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other flavonoids and heterocyclic compounds.

    Biology: Exhibits antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antioxidant activities.

    Industry: Utilized in the development of natural pesticides and herbicides.

Mechanism of Action

The biological activities of 4,4’-Dihydroxychalcone are attributed to its ability to interact with various molecular targets and pathways. It can modulate signaling pathways involved in inflammation, apoptosis, and oxidative stress. The compound’s α,β-unsaturated carbonyl system allows it to act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function .

Comparison with Similar Compounds

  • 2’,4’-Dihydroxychalcone
  • 3,4-Dihydroxychalcone
  • 4,4’-Dimethoxychalcone

Comparison: 4,4’-Dihydroxychalcone is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to other chalcones, it exhibits distinct antioxidant and anticancer properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

(E)-1,3-bis(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10,16-17H/b10-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQLEXXZAVVCCA-XCVCLJGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3600-61-1, 108997-30-4
Record name 4,4'-Dihydroxychalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003600611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Dihydroxychalcone, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108997304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-DIHYDROXYCHALCONE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKY3J88Z94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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